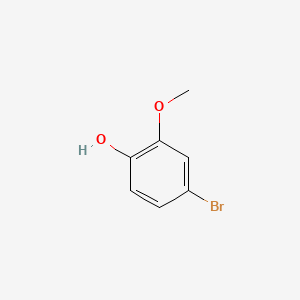

4-ブロモ-2-メトキシフェノール

概要

説明

Synthesis Analysis

4-Bromo-2-methoxyphenol and its derivatives are synthesized through various methods. For instance, the synthesis of related compounds involves spectroscopic, XRD, and DFT approaches to understand their chemical activity and molecular structure (Demircioğlu et al., 2019). Another approach involves oxidative bromination at low temperatures to achieve high yields (Ren Qun-xiang, 2004).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxyphenol derivatives has been extensively studied using X-ray diffraction, spectroscopic methods, and DFT calculations. These studies reveal important aspects of their molecular geometry, intra and intermolecular interactions (Albayrak et al., 2011; Yıldırım et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and potential interactions of 4-Bromo-2-methoxyphenol with other molecules, such as DNA bases, have been investigated using various computational methods. These studies help in understanding the compound's behavior in biological systems and its potential applications (Demircioğlu et al., 2019).

Physical Properties Analysis

Investigations into the physical properties of 4-Bromo-2-methoxyphenol derivatives, such as their thermodynamic properties, vapor pressure, and spectroscopic characteristics, provide valuable data for their potential applications. These properties are studied using calorimetry, thermochemistry, and quantum-chemical calculations (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-methoxyphenol, including its reactivity, tautomerism, and interactions with metal ions, are explored through computational studies. These analyses provide insights into the compound's stability, electronic structure, and potential as a ligand in metal complexes (Tanak, 2019).

科学的研究の応用

有機合成

4-ブロモ-2-メトキシフェノール: は有機合成における重要な中間体です。そのブロモ基とメトキシ基は、複雑な分子の構築のための汎用性の高い前駆体となっています。 例えば、求核性芳香族置換反応を起こして様々な官能基を導入することができ、多様な有機化合物の合成に役立ちます .

医薬品

製薬業界では、この化合物は医薬品の合成のためのビルディングブロックとして役立っています。 そのフェノール構造は、天然の生物活性化合物に似ており、抗酸化剤や酵素阻害剤などの潜在的な治療効果を持つ分子の設計に役立ちます .

農薬

この化合物は、臭素原子の存在による反応性により、農薬の製造に使用されています。 農薬や除草剤に組み込むことができ、より効果的かつ環境に優しい新しい製剤の開発に貢献しています .

染料

4-ブロモ-2-メトキシフェノール: は染料の製造にも使用されています。 その分子構造を改変することで、繊維、インク、塗料に使用するための特定の特性を持つ着色剤を製造することができます .

結核菌に関する研究

それは、結核菌からのエノイル-アシルキャリアタンパク質レダクターゼを標的とした阻害剤の合成における出発物質として使用されてきました。 これは、結核に対する新しい治療法の開発にとって極めて重要です .

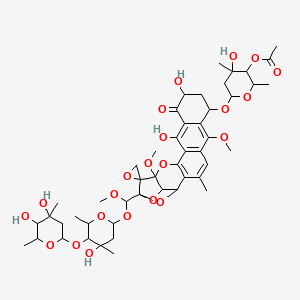

天然物の合成

この化合物は、様々な生物活性を示す天然物であるセスキテルペンラクトンの不斉全合成に使用されてきました。 これは、複雑な天然化合物の研究を促進する役割を示しています .

材料科学

フェノール構造を持つため、4-ブロモ-2-メトキシフェノールは材料科学研究、特に合成のためにフェノール系前駆体が必要とされるポリマーや樹脂の開発に使用されています .

環境科学

環境科学では、この化合物は、その分解産物とその生態系への影響について研究することができます。 その分解を理解することは、様々な産業における使用に関連する環境リスクを評価するのに役立ちます .

作用機序

Target of Action

The primary target of 4-Bromo-2-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

4-Bromo-2-methoxyphenol acts as a slow, tight-binding inhibitor of InhA . It interacts with InhA, inhibiting its activity and thereby disrupting the synthesis of mycolic acids .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including mycolic acids. By inhibiting InhA, 4-Bromo-2-methoxyphenol disrupts the production of these essential components, affecting the integrity and function of the bacterial cell wall .

Result of Action

The inhibition of InhA by 4-Bromo-2-methoxyphenol leads to the disruption of mycolic acid synthesis. This disruption affects the integrity of the bacterial cell wall, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action require further investigation.

Safety and Hazards

4-Bromo-2-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several papers related to 4-Bromo-2-methoxyphenol. For example, one paper discusses the use of 4-Bromo-2-methoxyphenol in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones . Another paper titled “4-Bromo-5-(chloromethyl)-2-methoxyphenol” by Matthias Treu and Ulrich Jordis discusses the compound in more detail .

特性

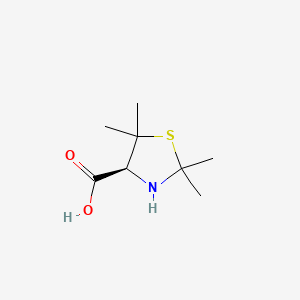

IUPAC Name |

4-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIIJQOEGXWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294267 | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7368-78-7 | |

| Record name | 7368-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?

A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of 4-Bromo-2-methoxyphenol in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []

Q2: Can you elaborate on the use of 4-Bromo-2-methoxyphenol in the synthesis of natural products?

A2: 4-Bromo-2-methoxyphenol serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.

Q3: What is the significance of determining the limit of detection for 4-Bromo-2-methoxyphenol in specific applications?

A3: Understanding the limit of detection (LOD) for 4-Bromo-2-methoxyphenol is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

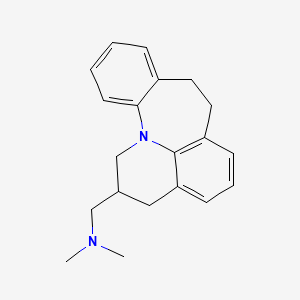

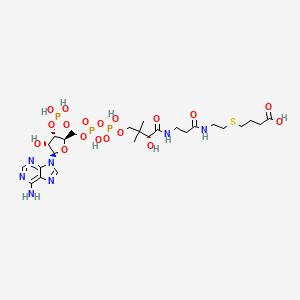

![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)

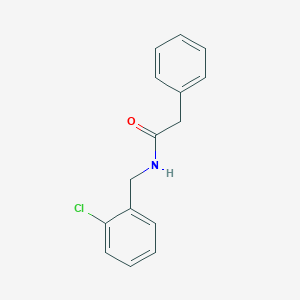

![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)

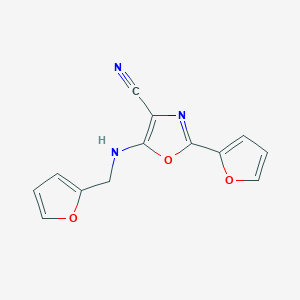

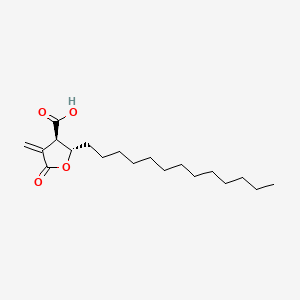

![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)

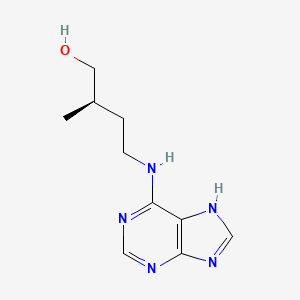

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)